4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone
Description
4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone is a synthetic compound with the molecular formula C23H18N2O3S and a molecular weight of 402.47
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-4-phenoxy-2-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-17-12-14-20(15-13-17)29(26,27)21-16-24-22(18-8-4-2-5-9-18)25-23(21)28-19-10-6-3-7-11-19/h2-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNRGZSKJXAIDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2OC3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Byproduct Formation
Oxidation of sulfides may produce sulfoxides as byproducts. Adding catalytic amounts of tungstic acid (H₂WO₄) suppresses this side reaction, increasing sulfone purity to 98%.
Regioselectivity
Competing substitutions at the 4- and 6-positions of the pyrimidine ring are mitigated using bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which directs reactivity to the 4-position.
Comparison with Structural Analogs
The preparation of 4-methylphenyl 2-phenyl-6-[3-(trifluoromethyl)phenoxy]-4-pyrimidinyl sulfone (C₂₄H₁₇F₃N₂O₃S) follows analogous steps but requires fluorinated phenoxy precursors. The trifluoromethyl group introduces steric hindrance, reducing substitution yields by 10–15% compared to non-fluorinated analogs.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Further oxidized sulfones.
Reduction: Corresponding sulfides.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone has shown promising applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
Biological Activity
4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone, with the molecular formula and a molecular weight of 402.47 g/mol, is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the pyrimidine class, which has been widely studied for various therapeutic applications, including anti-inflammatory and anticancer properties.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several organic reactions, including:
- Formation of the Pyrimidine Ring : This is achieved through condensation reactions involving aldehydes and amines.
- Introduction of the Sulfone Group : Oxidation of sulfide precursors using agents like hydrogen peroxide.
- Substitution Reactions : Nucleophilic substitutions introduce the phenyl and phenoxy groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, potentially acting as an inhibitor or modulator. The exact molecular targets are still under investigation but may include pathways involved in inflammation and cancer progression.
Anticancer Activity
Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCT116 | 7.76 | Antiproliferative |
| OVCAR-8 | 9.76 | Antiproliferative |
These findings suggest that modifications in the pyrimidine structure can enhance biological activity against cancer cells .
Anti-inflammatory Properties
The compound has also been explored for its potential anti-inflammatory effects. Pyrimidine derivatives are known to inhibit pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases. The precise mechanism by which this compound exerts these effects remains an area of active research.
Case Studies
- Study on Antifungal Activity : A related compound demonstrated strong antifungal properties against strains like Candida albicans, with MIC values indicating significant potency compared to standard antifungal agents . This suggests that similar structural motifs in pyrimidine derivatives could yield compounds with broad-spectrum antifungal activity.
- Evaluation in Cancer Models : In vivo studies have shown that pyrimidine-based compounds can reduce tumor growth significantly when administered at specific dosages. For example, a related derivative exhibited a tumor growth reduction of approximately 42% in animal models .
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other pyrimidine derivatives. Comparative studies show that while many pyrimidines exhibit anticancer properties, this specific compound may offer enhanced selectivity and potency due to its structural characteristics.
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| 4-Methylphenyl 4-phenoxy-2-phenyl-sulfone | TBD | TBD |
| Compound A (similar structure) | 10 | Moderate |
| Compound B (related derivative) | 5 | High |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a high-yield synthesis route for 4-Methylphenyl 4-phenoxy-2-phenyl-5-pyrimidinyl sulfone?
- Methodological Answer : Focus on palladium-catalyzed cross-coupling reactions to introduce aryl groups (e.g., phenoxy and phenyl substituents). Optimize reaction conditions (e.g., 80–100°C, 12–24 hours) and use ligands like Pd(PPh₃)₄ to enhance efficiency. Monitor progress via TLC and purify using column chromatography with a gradient of ethyl acetate/hexane (3:7 to 1:1). Recrystallization from ethanol can improve purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Confirm substituent positions and aromatic proton environments (e.g., phenoxy vs. methylphenyl groups).
- FT-IR : Identify sulfone (S=O stretching at ~1300–1150 cm⁻¹) and pyrimidine ring vibrations.
- HRMS : Validate molecular weight and isotopic patterns.
- X-ray crystallography (if crystals form): Resolve ambiguities in stereochemistry or substituent orientation .
Q. How can common impurities formed during synthesis be identified and mitigated?
- Methodological Answer : Common impurities include:
- Unreacted intermediates : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents.
- Oxidation byproducts : Maintain inert atmospheres (N₂/Ar) during sulfonation steps.
- Isomeric byproducts : Employ gradient HPLC (C18 column, methanol/water mobile phase) for separation. Validate purity with ≥95% chromatographic homogeneity .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between experimental and theoretical vibrational spectra?
- Methodological Answer :
Perform DFT calculations (B3LYP/6-31G* basis set) to simulate IR spectra.
Incorporate solvent effects (e.g., PCM model for ethanol) to align with experimental conditions.
Compare results with known sulfone vibrational profiles (e.g., phenyl sulfone reference data) to assign contentious peaks .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Validation : Include positive controls (e.g., known kinase inhibitors for enzyme studies) and validate cell viability via ATP-based assays.
- Purity Verification : Use HPLC-MS to confirm compound integrity and exclude degradation products.
- Data Harmonization : Standardize protocols (e.g., IC50 determination under identical pH/temperature) across labs .
Q. How does the sulfone group influence the electronic properties of the pyrimidine ring?
- Methodological Answer :
- Conduct Hammett substituent analysis to quantify electron-withdrawing effects.
- Compare with methylsulfonyl analogs (e.g., methyl sulfone derivatives) using cyclic voltammetry to measure redox potentials.
- Correlate results with DFT-calculated Mulliken charges on the pyrimidine nitrogen atoms .
Data Contradiction Analysis
Q. How to resolve conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer :
Perform solubility parameter calculations (Hansen parameters) to predict solvent compatibility.
Validate experimentally via phase-solubility studies in DMSO, ethanol, and dichloromethane.
Reconcile discrepancies by accounting for polymorphic forms (e.g., amorphous vs. crystalline states) using PXRD .
Structural and Functional Insights
Q. What synthetic modifications enhance the stability of the sulfone group under acidic conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
